molecular formula C16H13NO4 B162971 Virstatin CAS No. 88909-96-0

Virstatin

Cat. No.: B162971
CAS No.: 88909-96-0
M. Wt: 283.28 g/mol
InChI Key: ZHXRDXTYPCPBTI-UHFFFAOYSA-N
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Description

Virstatin is a small-molecule anti-virulence agent that inhibits cholera toxin production in Vibrio cholerae by targeting the transcription regulator ToxT. It disrupts ToxT dimerization and DNA binding, thereby blocking the expression of virulence genes such as ctxAB (cholera toxin) and tcpA (toxin co-regulated pilus) . Beyond its anti-cholera activity, this compound exhibits broad-spectrum effects, including inhibition of biofilm formation and motility in Acinetobacter baumannii and destabilization of virulence regulators in other pathogens . Its interaction with human serum albumin (HSA) at Site I (subdomain IIA) influences its pharmacokinetics, with binding constants comparable to or higher than warfarin, suggesting prolonged systemic retention .

Scientific Research Applications

Key Mechanisms:

  • Inhibition of Dimerization : Virstatin binds to ToxT, hindering its ability to dimerize and activate virulence gene promoters.
  • Reduction of Cholera Toxin Production : Studies demonstrate that this compound significantly decreases the expression levels of cholera toxin when applied at concentrations around 50 μM.
  • Impact on Bacterial Colonization : In vivo models show that this compound reduces colonization by Vibrio cholerae, suggesting its therapeutic potential in cholera treatment or prevention.

In Vitro Studies

This compound has been extensively studied in vitro to assess its interaction with human serum albumin (HSA) and its effects on bacterial growth.

  • Binding Studies with HSA :
    • This compound interacts with HSA using fluorescence spectroscopy, indicating significant quenching of HSA's intrinsic fluorescence upon binding.
    • The distance between donor (Trp214 in HSA) and acceptor (this compound) was measured using Förster resonance energy transfer (FRET), revealing a distance of 3.05 nm, which is critical for understanding drug-protein interactions .

In Vivo Studies

Research involving animal models has provided insights into this compound's efficacy in preventing cholera symptoms.

  • Infant Mouse Model :
    • Administration of this compound alongside or shortly after exposure to Vibrio cholerae resulted in reduced bacterial growth and absence of cholera symptoms.
    • This model underscores the potential for this compound to be developed into a therapeutic agent against cholera outbreaks .

Data Table: Summary of this compound Applications

Application AreaMethodologyKey Findings
Microbiology Inhibition assays on Vibrio choleraeReduced expression of cholera toxin
Pharmacology Binding studies with HSASignificant quenching of HSA fluorescence
In Vivo Efficacy Infant mouse model experimentsDecreased bacterial colonization
Mechanistic Studies FRET analysisBinding distance between HSA and this compound

Case Study 1: Antiviral Properties

A study focused on the antiviral properties of this compound demonstrated its effectiveness in inhibiting the virulence factors associated with Vibrio cholerae. The study utilized various concentrations of this compound, revealing that even low doses could significantly impair bacterial growth and toxin production.

Case Study 2: Interaction with ToxT

Research involving competition studies indicated that this compound competes effectively with other compounds for binding to ToxT. This was confirmed through saturation transfer difference nuclear magnetic resonance (STD NMR) experiments, which showed a significant decrease in STD signals when this compound was present, suggesting it occupies a critical binding site on ToxT .

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

3-Amino 1,8-Naphthalimide (3-A18NI)

  • Structural Similarity : 3-A18NI shares a naphthalimide backbone with virstatin, enabling analogous inhibition of cholera toxin production in V. cholerae .
  • Mechanistic Differences :
    • While both compounds reduce cholera toxin levels, 3-A18NI shows weaker inhibition of TCP expression in classical biotypes and minimal effect in El Tor strains (vs. strong suppression by this compound) .
    • Unlike this compound, 3-A18NI suppresses motility in V. cholerae and V. parahemolyticus (polar/lateral flagella) and enhances intestinal colonization, suggesting additional targets .
  • Efficacy: Comparable toxin inhibition at 25 μM, but divergent phenotypic outcomes due to broader motility effects .

HC104A

  • Structural Similarity : HC104A mimics this compound’s chemical scaffold, prompting hypotheses of shared mechanisms .

FPSS (Listeria monocytogenes Inhibitor)

  • Functional Overlap : Both FPSS and this compound inhibit virulence regulators (B regulon vs. ToxT).
  • Potency : FPSS exhibits an IC50 of 3–3.5 μM against B regulon activity, while this compound’s MIC ranges from 3–40 μM depending on the bacterial strain .

Novel ToxT Inhibitors (4a, 5a, 3b, 4b)

  • Enhanced Efficacy: At 0.5 μM, these compounds abolished V.
  • Shared Mechanism : Like this compound, all compounds block ToxT-DNA binding at 100 μM in EMSAs, confirming conserved targeting of transcriptional regulation .

Warfarin (HSA Binding Comparator)

  • Binding Site Overlap : Both bind HSA Site I, but this compound has higher affinity (Ka = ~10⁴ M⁻¹) compared to warfarin (Ka = ~10³ M⁻¹), as shown by isothermal titration calorimetry (ITC) .
  • Thermodynamic Profile : this compound binding is enthalpy-driven (ΔH° = −5.6 kcal/mol) vs. warfarin’s entropy-driven process, reflecting stronger electrostatic interactions .

Key Data Tables

Table 1: Inhibitory Potency of this compound and Analogues

Compound Target/Pathogen IC50/MIC Key Effect Reference
This compound V. cholerae ToxT 3–40 μM Blocks toxin production, biofilm, motility
3-A18NI V. cholerae 25 μM Inhibits toxin, suppresses motility
FPSS L. monocytogenes 3–3.5 μM (IC50) Inhibits B regulon
Compound 4a V. cholerae ToxT 50 nM (TCP) Abolishes autoagglutination

Table 2: HSA Binding Parameters

Compound Binding Site Ka (M⁻¹) ΔH° (kcal/mol) ΔS° (cal/mol/K) Reference
This compound Site I 1.2 × 10⁴ −5.6 −12.1
Warfarin Site I 2.5 × 10³ +1.8 +24.3

Biological Activity

Virstatin is a small molecule known for its significant role in inhibiting the virulence of Vibrio cholerae, the bacterium responsible for cholera. Its primary mechanism of action involves the inhibition of the transcriptional activator ToxT, which is crucial for the expression of virulence factors such as cholera toxin (CT) and the toxin-coregulated pilus (TCP). This article delves into the biological activity of this compound, highlighting its mechanisms, case studies, and relevant research findings.

This compound functions by preventing the dimerization of ToxT, which is essential for its transcriptional activity. The inhibition of ToxT dimerization leads to a reduction in the expression of virulence factors. The following key points summarize its mechanism:

  • Dimerization Inhibition : this compound disrupts the ability of ToxT to form homodimers, which is necessary for its activation at virulence gene promoters. In vitro studies have shown that this compound can inhibit ToxT dimerization at concentrations as low as 10 µM, with complete inhibition observed at higher concentrations (20-50 µM) .
  • Transcriptional Activity Reduction : The inhibition of dimerization correlates with decreased transcriptional activity at the ctx promoter, as demonstrated in β-galactosidase reporter assays .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound, providing insights into its efficacy and potential applications.

1. Inhibition of Virulence in Vibrio cholerae

A pivotal study demonstrated that this compound effectively prevents intestinal colonization by Vibrio cholerae in an infant mouse model. The study revealed that this compound treatment resulted in a significant decrease in CT and TCP expression, underscoring its potential as a therapeutic agent against cholera .

2. Binding Affinity Studies

Research utilizing saturation transfer difference (STD) NMR spectroscopy has confirmed that this compound binds to ToxT with a dissociation constant (KDK_D) ranging from 331 to 483 µM. This binding is critical for its inhibitory effects on ToxT activity .

3. Interaction with Human Serum Albumin

This compound has also been studied for its interaction with human serum albumin (HSA), which is significant for understanding its pharmacokinetics. Binding studies indicated that this compound interacts with HSA, leading to conformational changes in the protein and stabilization against thermal unfolding . The binding constants were found to be approximately 6.09×105M16.09\times 10^5M^{-1} for one conformer of HSA.

Data Tables

The following table summarizes key findings from various studies on this compound:

Study ReferenceConcentration (µM)Effect on DimerizationEffect on Virulence Factor Expression
10InhibitedReduced CT and TCP expression
20-50Complete inhibitionSignificant drop in transcription
600Not applicableInteraction with HSA studied

Q & A

Basic Research Questions

Q. What is the molecular mechanism by which Virstatin inhibits bacterial virulence factors, and how can this be experimentally validated?

this compound blocks the dimerization of the ToxT transcription factor in Vibrio cholerae, suppressing the expression of cholera toxin (CT) and toxin-coregulated pilus (TCP) at 50 μM concentration . To validate this, researchers can:

  • Use electrophoretic mobility shift assays (EMSAs) to assess ToxT-DNA binding efficiency.
  • Quantify CT/TCP expression via RT-qPCR or ELISA under varying this compound concentrations.
  • Include negative controls (e.g., V. cholerae strains with non-ToxT-dependent colonization) to confirm specificity .

Q. What are the recommended protocols for preparing stable this compound solutions in biological assays?

  • Dissolve this compound in DMSO (solubility: ~33 mg/mL) and dilute in PBS (pH 7.2) for aqueous buffers. Avoid aqueous storage >24 hours to prevent precipitation .
  • For biofilm inhibition studies, use static culture conditions and concentrations below the MIC (1.6 mM) to isolate anti-biofilm effects from growth inhibition .
  • Include solvent controls (e.g., DMSO-only) to rule out solvent interference .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported efficacy of this compound against Acinetobacter baumannii biofilms?

Discrepancies arise from strain-specific responses (e.g., 38% biofilm inhibition in some strains vs. no effect in others). Methodological recommendations:

  • Standardize biofilm assays using crystal violet staining or confocal microscopy across strains.
  • Compare motility reduction (60% in motile strains) with biofilm data to identify mechanistic links .
  • Validate findings using molecular docking to assess this compound’s binding affinity to A. baumannii virulence factors (e.g., Ace protein) .

Q. What experimental designs are optimal for studying this compound’s interaction with serum albumin, and how does this impact pharmacokinetic modeling?

  • Use fluorescence quenching assays and molecular dynamics simulations to quantify binding constants (e.g., KaK_a) between this compound and human serum albumin (HSA) .
  • Monitor spectral shifts in HSA’s absorption peaks (214–234 nm) under varying this compound concentrations .
  • Incorporate these binding parameters into compartmental PK/PD models to predict tissue distribution and dosing regimens .

Q. How should researchers address ecological toxicity concerns when designing in vivo studies with this compound?

  • Follow OECD Guidelines 203 (acute aquatic toxicity) due to this compound’s classification as a Category 1 hazardous substance for aquatic environments .
  • Implement waste containment protocols (e.g., chemical inactivation before disposal) to prevent environmental leakage .
  • Use closed-system experiments (e.g., sealed bioreactors) for biofilm studies to minimize ecological risks .

Methodological and Data Analysis Questions

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in virulence assays?

  • Fit data to sigmoidal dose-response curves (e.g., Hill equation) to calculate IC₅₀ values for ToxT inhibition or biofilm reduction .
  • Use ANOVA with post-hoc Tukey tests to compare efficacy across bacterial strains or experimental conditions .
  • Report confidence intervals and effect sizes to highlight biological relevance beyond statistical significance .

Q. How can researchers ensure reproducibility when studying this compound’s anti-virulence properties?

  • Adhere to the ARRIVE guidelines for experimental documentation, including:

  • Detailed solvent preparation steps (e.g., DMSO lot number, storage temperature).
  • Strain-specific growth conditions (e.g., LB broth vs. synthetic media).
    • Share raw data (e.g., absorbance readings, microscopy images) as supplementary materials .

Q. Conflict and Gap Analysis

Q. Why do some studies report minimal impact of this compound on bacterial growth, while others observe growth inhibition at higher concentrations?

  • Growth inhibition is concentration-dependent: At ≥1.6 mM, this compound disrupts membrane integrity in A. baumannii, whereas sub-MIC doses (<1 mM) specifically target virulence pathways .
  • Validate growth curves using OD₆₀₀ measurements alongside CFU counts to distinguish bacteriostatic vs. bactericidal effects .

Q. How can the lack of structural data for this compound-protein complexes be addressed to improve drug design?

  • Perform X-ray crystallography or cryo-EM on this compound-bound ToxT or Ace proteins to identify binding pockets.
  • Use computational tools (e.g., AutoDock Vina) to predict interaction sites and guide analog synthesis .

Properties

IUPAC Name

4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO4/c18-13(19)8-3-9-17-15(20)11-6-1-4-10-5-2-7-12(14(10)11)16(17)21/h1-2,4-7H,3,8-9H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHXRDXTYPCPBTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO4
Record name Virstatin
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Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10237406
Record name Isodibut
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202484
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

88909-96-0
Record name Virstatin
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Record name Isodibut
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Record name Isodibut
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-{2,4-dioxo-3-azatricyclo[7.3.1.0,5,13]trideca-1(13),5,7,9,11-pentaen-3-yl}butanoic acid
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